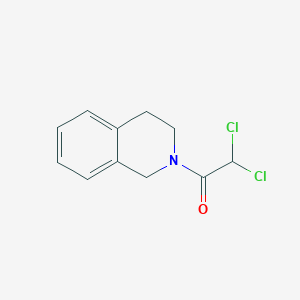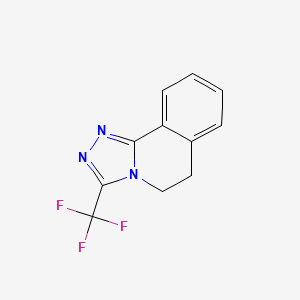
5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline is a synthetic organic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a 1,2,4-triazole derivative with an isoquinoline precursor in the presence of a suitable catalyst. The reaction conditions may involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazoloisoquinoline oxides, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-a)isoquinoline: Lacks the trifluoromethyl group but shares the core structure.
5,6-Dihydro-1,2,4-triazolo(3,4-a)isoquinoline: Similar structure without the trifluoromethyl group.
3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline: Similar structure with the trifluoromethyl group but not dihydro.
Uniqueness
The presence of the trifluoromethyl group in 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline distinguishes it from other similar compounds. This group enhances its metabolic stability, bioavailability, and binding affinity to molecular targets, making it a unique and potentially valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
35515-45-8 |
|---|---|
Formule moléculaire |
C11H8F3N3 |
Poids moléculaire |
239.20 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)10-16-15-9-8-4-2-1-3-7(8)5-6-17(9)10/h1-4H,5-6H2 |
Clé InChI |
CKURCLLORFIUIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
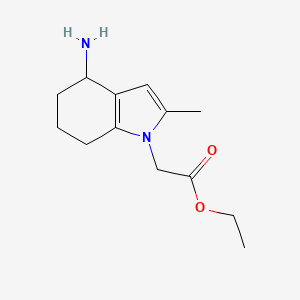

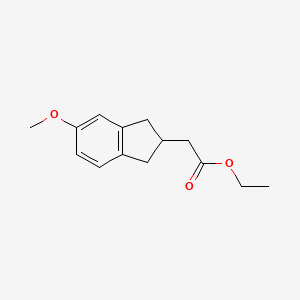

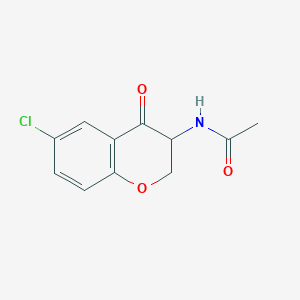
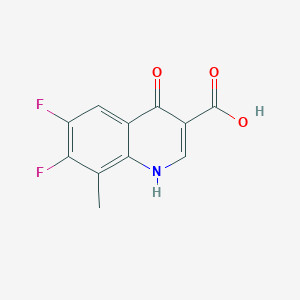

![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
